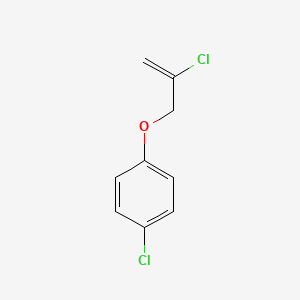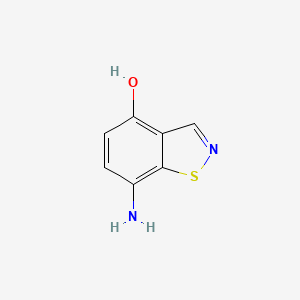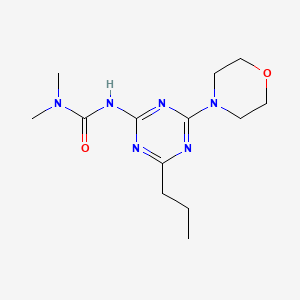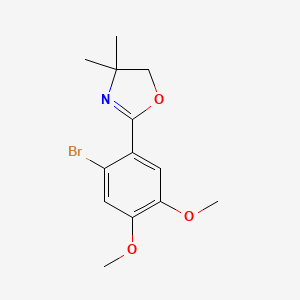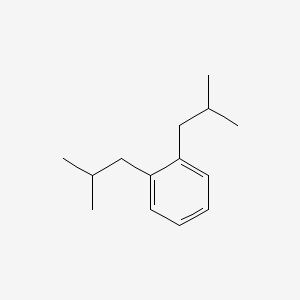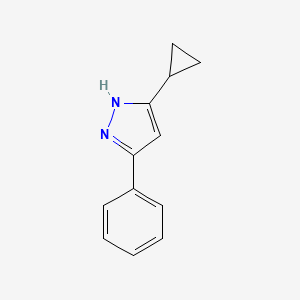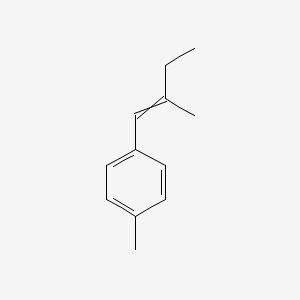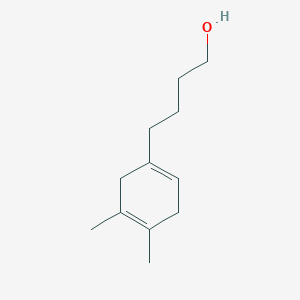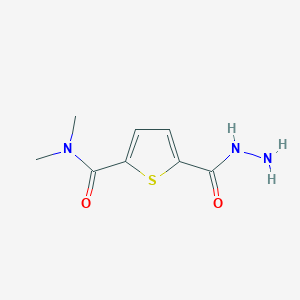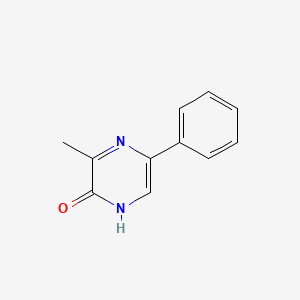![molecular formula C16H21NO3 B8574672 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B8574672.png)
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[45]decan-2-one is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method utilizes a Lewis acid-catalyzed Prins/pinacol cascade process, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation, heterocyclization, and purification through flash chromatography .
化学反应分析
Types of Reactions
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:
作用机制
The mechanism of action of 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
- 8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 2,8-Diazaspiro[4.5]decan-1-one
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is unique due to its specific structural features, such as the presence of a benzyloxymethyl group, which can influence its reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other similar compounds.
属性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC 名称 |
8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C16H21NO3/c18-15-17-12-16(20-15)8-6-14(7-9-16)11-19-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18) |
InChI 键 |
GLFUFVYPQMYPSC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1COCC3=CC=CC=C3)CNC(=O)O2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
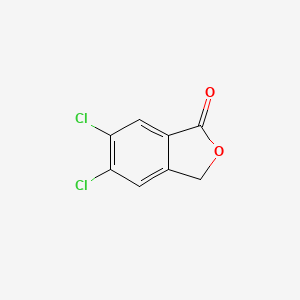
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfinyl]-5-cyano-2-methyl-](/img/structure/B8574616.png)

